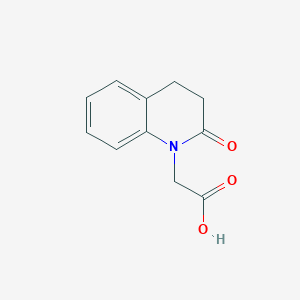

2-(2-Oxo-3,4-dihydroquinolin-1(2H)-YL)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-6-5-8-3-1-2-4-9(8)12(10)7-11(14)15/h1-4H,5-7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGIKCCIECNYHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C2=CC=CC=C21)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588439 |

Source

|

| Record name | (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81745-21-3 |

Source

|

| Record name | 3,4-Dihydro-2-oxo-1(2H)-quinolineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81745-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid chemical properties

The following guide details the chemical properties, synthesis, and analytical profiling of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid , a critical intermediate in the development of dihydroquinolinone-based therapeutics.

Chemical Properties, Synthesis & Applications

Executive Summary & Chemical Identity[1]

This compound (CAS: 81745-21-3 ) is a functionalized dihydrocarbostyril derivative.[1] It serves as a "privileged scaffold" in medicinal chemistry, acting as a core building block for therapeutic agents targeting cardiovascular diseases (e.g., platelet aggregation inhibitors like Cilostazol analogs) and neurodegenerative disorders.

Structurally, it consists of a 3,4-dihydroquinolin-2(1H)-one core N-substituted with an acetic acid moiety. This bifunctional nature—possessing both a stable lactam ring and a reactive carboxylic acid—makes it an ideal precursor for fragment-based drug design (FBDD).

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 81745-21-3 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | Dihydrocarbostyril (3,4-dihydroquinolin-2(1H)-one) |

| pKa (Calc.) | ~4.2 (Carboxylic acid), ~-1.0 (Lactam nitrogen) |

| LogP (Calc.) | 1.12 |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

Physicochemical Profile & Stability

Structural Stability

The molecule features a dihydro-2-quinolinone ring. Unlike fully aromatic quinolinones, the 3,4-dihydro linkage breaks the aromaticity of the lactam ring, altering its electronic properties:

-

Lactam Stability: The amide bond (lactam) is robust under neutral and mild basic conditions but susceptible to hydrolysis under harsh acidic conditions (e.g., 6N HCl, reflux).

-

N-Substitution: The acetic acid group is attached to the nitrogen (N1). This N-alkylation blocks the formation of the lactim tautomer, fixing the ring in the lactam form.

Reactivity Profile

-

Carboxylic Acid: Ready for coupling with amines to form amides (common in drug synthesis) or esterification.

-

Aromatic Ring: The benzene portion (positions 5, 6, 7, 8) is electron-rich and susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), typically at the para position relative to the nitrogen (Position 6).

-

Lactam Carbonyl: Less reactive than standard ketones due to resonance stabilization with the nitrogen lone pair.

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via N-alkylation of 3,4-dihydroquinolin-2(1H)-one followed by ester hydrolysis.

Reaction Scheme (Graphviz)

Detailed Experimental Protocol

Step 1: N-Alkylation (Ester Formation)

-

Reagents: 3,4-dihydroquinolin-2(1H)-one (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

, 2.0 eq). -

Solvent: Anhydrous Acetone or DMF.

-

Procedure:

-

Dissolve 3,4-dihydroquinolin-2(1H)-one in solvent.

-

Add

and stir for 30 min to facilitate deprotonation (though the N-H pKa is high, the carbonate is sufficient for alkylation at reflux). -

Add ethyl bromoacetate dropwise.[2]

-

Reflux for 6–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Filter inorganic salts. Evaporate solvent.[3] Recrystallize the ester from Ethanol/Water.

-

Step 2: Hydrolysis (Saponification)

-

Reagents: Ester intermediate, 10% NaOH (aq), Ethanol.

-

Procedure:

-

Suspend the ester in Ethanol.

-

Add NaOH solution (3.0 eq).

-

Stir at room temperature (or mild heat, 50°C) for 2 hours.

-

Isolation: Acidify carefully with 1N HCl to pH 2–3. The product typically precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Critical Quality Attribute (CQA):

-

N- vs. O-Alkylation: Under basic conditions, lactams can theoretically alkylate at the Oxygen (forming a lactim ether). However, for 3,4-dihydroquinolin-2-one, N-alkylation is thermodynamically favored using

in polar aprotic solvents [1].

Analytical Profiling & Quality Control

For drug development, distinguishing the target N-acetic acid from potential impurities (O-alkylated byproducts or starting materials) is vital.

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).

Spectroscopic Identification

-

1H NMR (DMSO-d6, 400 MHz):

- 12.5 (s, 1H, -COOH )

- 7.2–6.9 (m, 4H, Aromatic)

- 4.6 (s, 2H, N-CH 2-COOH) – Diagnostic Peak

- 2.8 (t, 2H, Ring C3-H)

- 2.5 (t, 2H, Ring C4-H)

-

Mass Spectrometry (ESI):

-

[M+H]+ = 206.2 m/z.

-

[M-H]- = 204.2 m/z (Negative mode is often more sensitive for carboxylic acids).

-

Analytical Decision Tree (Graphviz)

Applications in Drug Discovery[5]

Pharmacophore Utility

This molecule is a bioisostere for various N-heterocycles. It is particularly relevant in the synthesis of:

-

Cilostazol Analogs: While Cilostazol uses a tetrazole-butoxy side chain, the N-acetic acid derivative allows for the attachment of different effectors to the quinolinone core, modifying pharmacokinetics (solubility) and binding affinity [2].

-

VEGFR2 Inhibitors: Recent studies utilize the 3,4-dihydroquinolin-2(1H)-one scaffold to design inhibitors for Glioblastoma Multiforme, where the N-substituent dictates binding pocket interactions [3].

-

Alzheimer's Therapeutics: Used as a linker in multi-target directed ligands (MTDLs) inhibiting Acetylcholinesterase (AChE) and MAO-B [4].

Handling & Storage

-

Storage: 2–8°C, desiccated.

-

Safety: Irritant. Wear PPE. Avoid dust inhalation.

References

-

Sigma-Aldrich. this compound Product Data. Accessed Feb 8, 2026. Link

-

PubChem. Compound Summary: this compound. National Library of Medicine. Link

-

Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues. Pharmaceuticals, 2025.[2][4] Link

-

Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone Derivatives. Frontiers in Chemistry, 2022. Link

Sources

- 1. 115406-14-9|2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoic acid|BLD Pharm [bldpharm.com]

- 2. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid

A Technical Guide for Cilostazol Process Development

Part 1: Executive Summary & Strategic Context

In the synthesis of Cilostazol (a selective phosphodiesterase III inhibitor), the control of alkylation regioselectivity is a critical quality attribute (CQA). The molecule 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (hereafter referred to as Intermediate-A ) represents a pivotal scaffold. It is formed via the N-alkylation of 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril).

For drug development professionals, the primary challenge is not merely synthesizing the molecule, but unequivocally proving that N-alkylation (Lactam formation) has occurred rather than the thermodynamically competitive O-alkylation (Lactim ether formation).

This guide provides a rigorous, self-validating workflow to elucidate the structure of Intermediate-A, distinguishing it from its regioisomers and validating its purity for downstream Cilostazol production.

Part 2: Synthesis & The Regioselectivity Challenge

To understand the impurity profile, we must analyze the reaction dynamics. The synthesis typically involves the reaction of 3,4-dihydroquinolin-2(1H)-one with a haloacetic acid derivative (e.g., ethyl bromoacetate or chloroacetic acid) under basic conditions.

The Ambident Nucleophile Problem: The amide group in the dihydroquinolinone core exhibits lactam-lactim tautomerism.

-

Path A (Desired): Attack by the Nitrogen lone pair

N-alkylated product (Intermediate-A). -

Path B (Impurity): Attack by the Oxygen lone pair

O-alkylated imidate (Lactim ether).

Experimental Control:

To favor Path A, Hard-Soft Acid-Base (HSAB) theory is applied. The Nitrogen is the softer nucleophile. Using a soft base (e.g.,

Visualization: Reaction Pathway & Logic Flow

Figure 1: Synthetic divergence illustrating the competition between N-alkylation (Target) and O-alkylation (Impurity).

Part 3: Spectroscopic Elucidation (The Protocol)

This section details the specific spectral signatures required to confirm the structure of Intermediate-A.

3.1 Mass Spectrometry (MS)

-

Method: LC-MS (ESI, Positive Mode).

-

Expected Result:

-

Molecular Formula:

-

Molecular Weight: 205.21 g/mol

-

Observed Ion

: m/z 206.2

-

-

Diagnostic Fragmentation: Look for the loss of the carboxylic acid group (

, -44 Da) or the acetic acid side chain (

3.2 Infrared Spectroscopy (FT-IR)

IR is the rapid "fingerprint" method to distinguish the Amide (Target) from the Imidate (Impurity).

| Functional Group | Target (N-Alkylated) | Impurity (O-Alkylated) |

| Carbonyl (C=O) | Strong band @ 1640–1680 cm⁻¹ (Lactam C=O) | Absent (replaced by C=N) |

| Acid C=O | Sharp band @ 1700–1730 cm⁻¹ | Sharp band @ 1700–1730 cm⁻¹ |

| C=N Stretch | Absent | Weak/Medium @ 1600–1630 cm⁻¹ |

3.3 Nuclear Magnetic Resonance (NMR) - The Definitive Proof

NMR provides the atomic-level resolution necessary to confirm the site of alkylation.

Solvent: DMSO-

A.

-

Aromatic Region (6.9 – 7.3 ppm): 4H multiplet. Unsubstituted benzene ring.

-

Singlet (4.5 – 4.8 ppm): CRITICAL.

-

If N-alkylated , this singlet appears upfield (shielded by the carbonyl anisotropy) typically around 4.6 ppm .

-

If O-alkylated , the

protons would appear significantly downfield (deshielded by oxygen), typically >4.9 ppm .

-

-

Ring Methylene Bridge (2.5 – 2.9 ppm): Two triplets (or multiplets) corresponding to the

and- : ~2.8 ppm (Benzylic).

- : ~2.5 ppm (Adjacent to Carbonyl).

B.

-

Amide Carbonyl: ~170 ppm.

-

Acid Carbonyl: ~172 ppm.

- Carbon: ~43-45 ppm. (O-alkylated carbons typically appear >60 ppm).

C. 2D NMR (HMBC) - The "Smoking Gun": To unequivocally prove the structure, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

-

Target Correlation: Look for a strong cross-peak between the

protons (at 4.6 ppm) and the Amide Carbonyl Carbon (at 170 ppm). -

Logic: This 3-bond coupling (

) can only exist if the acetic acid chain is attached to the Nitrogen. In the O-alkylated impurity, the

Part 4: Analytical Method Validation (HPLC)

Once the structure is elucidated, a routine method is needed to control this intermediate during Cilostazol manufacturing.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV @ 254 nm (Strong absorption of the dihydroquinolinone chromophore).

-

Flow Rate: 1.0 mL/min.

Data Interpretation: Intermediate-A is more polar than the O-alkylated impurity due to the free carboxylic acid and the amide functionality.

-

Retention Time (RT): Intermediate-A elutes earlier than the O-alkylated impurity and significantly earlier than the starting material (if non-polar) or Cilostazol itself.

Visualization: Elucidation Workflow

Figure 2: Step-by-step structural confirmation workflow.

Part 5: References

-

Cilostazol Synthesis & Impurity Profiling: Zheng, J., Liu, Z., Dai, Y., Zhao, Q., & Shen, J. (2009). Synthesis of Related Substances of Cilostazol. Heterocycles, 78(1), 189.[1]

-

N- vs O-Alkylation Mechanisms: Comins, D. L., & Gao, J. (1994).[2] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.

-

Analytical Control of Cilostazol: Szabó, E., et al. (2022).[3] Determination of Genotoxic Azide Impurity in Cilostazol API by Ion Chromatography. Molecules (MDPI).

-

General NMR Data for Quinolinones: Hu, Z., et al. (2017). Investigation and structural elucidation of a new impurity in bulk drug of cilostazol by LC/MS/MS, FT‐IR and NMR. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Technical Whitepaper: (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid

Topic: (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6) Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Synthesis, Functional Derivatization, and Pharmaceutical Applications

Executive Summary

(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid (CAS 21298-80-6), also known as 4-carboxymethyl-2-quinolone, is a pivotal heterocyclic building block in medicinal chemistry. It serves as the structural core for a class of gastroprotective agents (most notably Rebamipide analogs), antimicrobial compounds, and emerging kinase inhibitors. This whitepaper provides a comprehensive technical analysis of its synthesis, chemical reactivity, and utility as a scaffold for drug discovery. Unlike simple quinolines, the C-4 acetic acid moiety offers a unique "handle" for chain extension and peptidomimetic conjugation, making it indispensable for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and enzyme active sites.

Chemical Profile & Tautomerism[1]

Structural Identity

-

CAS Number: 21298-80-6[1]

-

IUPAC Name: 2-(2-oxo-1,2-dihydroquinolin-4-yl)acetic acid[1]

-

Molecular Formula: C₁₁H₉NO₃

-

Molecular Weight: 203.19 g/mol [1]

-

Solubility: High in DMSO, DMF, and hot acetic acid; low in water and cold ethanol.

Tautomeric Equilibrium

A critical feature of this compound is the lactam-lactim tautomerism. In the solid state and polar aprotic solvents (DMSO), the 2-quinolone (lactam) form predominates, stabilized by intermolecular hydrogen bonding. In basic aqueous media, the equilibrium shifts toward the 2-hydroxyquinoline (lactim) anion, which significantly alters reactivity during N-alkylation vs. O-alkylation protocols.

| Property | Data |

| Melting Point | >270 °C (dec.) |

| pKa (COOH) | ~4.2 (Predicted) |

| pKa (NH) | ~11.5 (Predicted) |

| UV Max (MeOH) | 230, 268, 330 nm |

Synthetic Pathways

We present two field-proven methodologies. Method A is preferred for scale-up due to atom economy, while Method B is advantageous when starting from abundant 4-methyl-2-quinolone precursors.

Method A: The Pechmann-Duisberg Cyclocondensation (Preferred)

This route utilizes the condensation of aniline with diethyl 1,3-acetonedicarboxylate (diethyl 3-oxoglutarate). It is a convergent synthesis that builds the heterocyclic core and the side chain simultaneously.

Reagents: Aniline, Diethyl 1,3-acetonedicarboxylate, Polyphosphoric Acid (PPA) or H₂SO₄.

Protocol:

-

Condensation: Mix aniline (1.0 eq) and diethyl 1,3-acetonedicarboxylate (1.1 eq) in benzene or toluene. Reflux with a Dean-Stark trap to remove water. This forms the intermediate enamine/imine.

-

Cyclization: Evaporate the solvent. Add the residue to pre-heated Polyphosphoric Acid (100–120 °C). Stir for 2–4 hours. The acid catalyst promotes electrophilic aromatic substitution, closing the ring to form ethyl (2-oxo-1,2-dihydroquinolin-4-yl)acetate .

-

Hydrolysis: Pour the reaction mixture into crushed ice. Filter the precipitate.[2] Reflux the ester in 10% NaOH or HCl/Acetic Acid (1:1) for 4 hours to hydrolyze the ethyl ester.

-

Isolation: Acidify to pH 2–3. The title compound precipitates as a white/off-white solid. Recrystallize from DMF/Ethanol.

Method B: Benzylic Functionalization of 4-Methyl-2-quinolone

This route is ideal for laboratories already possessing 4-methylcarbostyril derivatives.

Protocol:

-

Bromination: React 4-methyl-2-quinolone with N-bromosuccinimide (NBS) and a radical initiator (AIBN) in CCl₄ or chlorobenzene to yield 4-(bromomethyl)-2-quinolone .

-

Cyanation: Treat the bromide with NaCN or KCN in aqueous ethanol/DMF to form 4-(cyanomethyl)-2-quinolone . Note: This step requires strict safety controls for cyanide handling.

-

Hydrolysis: Acid hydrolysis (conc. HCl, reflux) converts the nitrile directly to the acetic acid derivative (CAS 21298-80-6).

Visualizing the Synthesis & Logic

The following diagram illustrates the synthetic flow and the critical decision points for derivatization.

Figure 1: Convergent synthesis pathway for CAS 21298-80-6 via the acetonedicarboxylate route.

Functional Derivatization & Scaffold Utility[4]

The (2-oxo-1,2-dihydroquinolin-4-yl)acetic acid scaffold offers three distinct vectors for chemical modification, enabling the generation of diverse libraries.

The C-4 Acetic Acid "Handle"

The carboxylic acid at C-4 is the primary site for modification.

-

Amide Coupling: Reaction with amines (using EDC/HOBt or HATU) yields amides. This is the exact strategy used to synthesize Rebamipide (though Rebamipide possesses an amino acid side chain, this scaffold allows for "retro-inverted" or simplified analogs).

-

Chain Extension: The acid can be converted to an acid chloride, then to a diazoketone, and subjected to Arndt-Eistert homologation to yield the propionic acid derivative (the exact side-chain length of Rebamipide).

The N-1 Position (Lactam Nitrogen)

-

Alkylation: Treatment with alkyl halides (R-X) and a base (K₂CO₃/DMF) typically results in N-alkylation .

-

Selectivity: To avoid O-alkylation (forming quinolines), use non-polar solvents or soft electrophiles. N-alkylation increases lipophilicity, often required for blood-brain barrier (BBB) penetration in CNS drug discovery.

The C-3 Position

-

Electrophilic Substitution: The C-3 position is electron-rich (enamine-like character). It can undergo formylation (Vilsmeier-Haack), halogenation, or reaction with diazonium salts.

-

Click Chemistry: Recent literature highlights the introduction of propargyl groups followed by azide-alkyne cycloaddition to form triazole-linked hybrids with potent anticancer activity.[2]

Analytical Characterization Standards

To ensure scientific integrity, the following analytical signatures must be verified.

Proton NMR (¹H-NMR) in DMSO-d₆

-

δ 11.6 ppm (s, 1H): Lactam NH (Broad, disappears with D₂O exchange).

-

δ 12.5 ppm (s, 1H): Carboxylic Acid OH (Very broad).

-

δ 7.2 – 7.8 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ 6.35 ppm (s, 1H): The C-3 vinylic proton. Diagnostic Peak.

-

δ 3.95 ppm (s, 2H): The methylene (CH₂) group of the acetic acid. Diagnostic Peak.

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]⁺ = 204.2

-

Negative Mode: [M-H]⁻ = 202.2 (Preferred for carboxylic acids).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses.

-

Specific Hazard: If using Method B (Cyanation), extreme caution with cyanide salts is mandatory. Method A is significantly safer (Green Chemistry compatible).

References

-

PubChem. 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid (CID 4737735). National Library of Medicine. Available at: [Link]

-

Filali Baba, Y. et al. 2-Oxo-1,2-dihydroquinoline-4-carboxylic acid monohydrate. IUCrData, 2016. (Structural confirmation of related 4-substituted quinolones). Available at: [Link]

- El-Sawy, E.R. et al.Synthesis and biological activity of some new 4-substituted quinoline derivatives. Acta Pharm, 2012. (Details on reactivity of C-4 acetic acid side chains).

-

Organic Syntheses. 2,4-Dimethylquinoline (Knorr Synthesis Logic). Org.[2][3] Synth. 1928, 8, 38. Available at: [Link]

Sources

Biological Activity of Quinoline-2-one Derivatives: A Technical Guide to the Carbostyril Scaffold

Topic: Biological Activity of Quinoline-2-one Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-2-one (carbostyril) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike its isomer, the 4-quinolone (famous for fluoroquinolone antibiotics), the quinoline-2-one core is the structural foundation for blockbuster drugs in neuropsychiatry (Aripiprazole , Brexpiprazole ), cardiovascular medicine (Cilostazol ), and respiratory therapy (Procaterol ).

This guide dissects the pharmacological versatility of quinoline-2-ones, moving beyond surface-level descriptions to explore the structure-activity relationships (SAR), molecular mechanisms, and validated experimental protocols required for developing next-generation derivatives.

Chemical Basis: The Lactam-Lactim Tautomerism

The biological activity of quinoline-2-one is governed by its tautomeric equilibrium. While often drawn as the 2-hydroxyquinoline (lactim) form, the 2-quinolone (lactam) tautomer predominates in physiological solution and the solid state.

-

Lactam Form (A): Essential for hydrogen bond acceptor capability (C=O) and donor capability (N-H). This is the bioactive conformation for GPCR binding (e.g., Dopamine D2 receptors).

-

Lactim Form (B): Favored only in specific non-polar solvents or through O-alkylation.

Implication for Drug Design: Synthetic strategies must account for N-alkylation vs. O-alkylation selectivity, as N-substituted derivatives (fixing the lactam structure) typically yield higher metabolic stability and receptor selectivity.

Therapeutic Landscape & Mechanisms of Action[1]

Neuropsychiatry: The "Third Generation" Antipsychotics

The carbostyril scaffold is the pharmacophore responsible for the unique "partial agonist" profile of Aripiprazole and Brexpiprazole.

-

Target: Dopamine D2 Receptor (Partial Agonist) & Serotonin 5-HT1A (Partial Agonist) / 5-HT2A (Antagonist).

-

Mechanism: Unlike traditional antipsychotics that purely block D2 receptors (causing extrapyramidal side effects), quinoline-2-one derivatives stabilize dopamine activity—reducing it in hyperdopaminergic states (schizophrenia positive symptoms) while preserving it in normal physiological pathways.

Cardiovascular: PDE3 Inhibition

Cilostazol utilizes the quinoline-2-one scaffold to target phosphodiesterase 3 (PDE3).

-

Mechanism: Inhibition of PDE3 prevents the degradation of cAMP in platelets and vascular smooth muscle. Increased cAMP leads to inhibition of platelet aggregation and vasodilation.

Oncology: Kinase Inhibition (Experimental Frontier)

Recent derivatives are being developed as Type II kinase inhibitors targeting VEGFR-2 and c-Met . The lactam motif mimics the adenine ring of ATP or interacts with the "gatekeeper" residues in the kinase hinge region.

Visualization: Mechanistic Pathways

Diagram 1: Signaling Pathway of Quinoline-2-one Antipsychotics (Aripiprazole)

This diagram illustrates the dual modulation of Dopaminergic and Serotonergic pathways by the carbostyril scaffold.

Caption: Aripiprazole utilizes the quinoline-2-one core to act as a D2 partial agonist and 5-HT2A antagonist, stabilizing signaling without complete blockade.

Structure-Activity Relationship (SAR) Analysis

The SAR of quinoline-2-one is highly position-dependent. Below is a synthesized analysis based on current literature and FDA-approved data.

| Position | Modification | Biological Impact |

| N-1 | Alkylation / Arylation | Critical for Pharmacokinetics. Large lipophilic chains (e.g., dichlorophenylpiperazine linker in Aripiprazole) confer receptor selectivity. Unsubstituted N-H is often required for hydrogen bonding in kinase inhibitors. |

| C-3 / C-4 | Electrophilic Substitution | Activity Modulation. Introduction of electron-withdrawing groups (EWG) like -CN or -COOH at C-3 enhances antimicrobial activity. C-4 methyl groups often improve metabolic stability. |

| C-5 / C-8 | Hydroxylation / Halogenation | Target Specificity. 8-Hydroxy substitution (e.g., Procaterol) is essential for Beta-2 adrenergic agonist activity. 6-alkoxy groups are common in PDE3 inhibitors. |

| C-7 | Piperazine attachment | Broad Spectrum. Similar to fluoroquinolones, C-7 substitution with cyclic amines enhances potency against Gram-positive bacteria and specific cancer cell lines. |

Experimental Protocols

Synthesis: Microwave-Assisted Knorr Quinolone Cyclization

Rationale: Traditional acid-catalyzed cyclization is slow and low-yielding. This optimized protocol uses microwave irradiation for rapid access to the 4-methyl-quinoline-2-one core, a versatile precursor.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Ethyl acetoacetate (1.2 equiv)

-

Polyphosphoric acid (PPA) or Methanesulfonic acid

Protocol:

-

Condensation: Mix aniline and ethyl acetoacetate in a microwave vial. Irradiate at 120°C for 5 mins (solvent-free) to form the acetoacetanilide intermediate.

-

Cyclization: Add PPA (5 mL/g) to the intermediate. Irradiate at 140°C for 10 mins.

-

Work-up: Pour the hot reaction mixture into crushed ice/water (100 mL). Stir vigorously.

-

Purification: The precipitate is the crude quinoline-2-one. Filter, wash with water, and recrystallize from ethanol.

-

Validation: Confirm structure via 1H-NMR (Look for singlet at ~2.4 ppm for C4-Me and broad singlet >11 ppm for NH).

Bioassay: In Vitro Kinase Inhibition (VEGFR-2)

Rationale: To validate anticancer potential, a direct enzymatic assay is superior to cell-based assays for determining intrinsic affinity.

Materials:

-

Recombinant human VEGFR-2 enzyme.

-

Poly(Glu,Tyr) 4:1 substrate.

-

ATP (radiolabeled

-33P or fluorescent tracer).

Workflow:

-

Preparation: Dilute compounds in DMSO (final concentration <1%).

-

Incubation: Mix enzyme, peptide substrate, and compound in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2). Incubate for 10 mins at RT.

-

Initiation: Add ATP to start the reaction. Incubate for 30-60 mins at 30°C.

-

Termination: Stop reaction with phosphoric acid (for radiometric) or EDTA (for fluorescence).

-

Detection: Measure phosphorylation via scintillation counting or fluorescence polarization.

-

Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Data Summary: FDA-Approved Quinoline-2-ones

| Drug Name | Brand Name | Primary Indication | Mechanism | Key Structural Feature |

| Aripiprazole | Abilify | Schizophrenia / Bipolar | D2 Partial Agonist | 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one |

| Brexpiprazole | Rexulti | MDD / Schizophrenia | D2 Partial Agonist | 7-butoxy-quinolin-2-one derivative (optimized linker) |

| Cilostazol | Pletal | Intermittent Claudication | PDE3 Inhibitor | 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]quinolin-2-one |

| Procaterol | Meptin | Asthma | Beta-2 Agonist | 8-hydroxy-quinolin-2-one |

| Carvedilol | Coreg | Heart Failure | Beta/Alpha Blocker | Contains carbazole, structurally related to fused quinolone |

Future Perspectives: PROTACs and Hybrids

The quinoline-2-one scaffold is currently being adapted for PROTAC (Proteolysis Targeting Chimera) technology. By attaching a quinoline-2-one derivative (binding to a target protein like BRD4 or a kinase) to an E3 ligase ligand via a linker, researchers can induce the degradation of the pathogenic protein rather than just inhibiting it.

Additionally, Molecular Hybridization (e.g., Quinoline-2-one linked with Artemisinin) is showing promise in overcoming multidrug-resistant (MDR) malaria and cancer, leveraging the dual mechanisms of oxidative stress and kinase inhibition.

References

-

Review of Biological Activities

-

Antimicrobial Mechanisms

-

Anticancer SAR

- Title: Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel

- Source: Molecular Diversity (PubMed), 2025.

-

URL:[Link]

-

FDA Drug Data

- Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

- Source: ResearchG

-

URL:[Link]

-

Synthesis Methodologies

Sources

- 1. research.setu.ie [research.setu.ie]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Monograph: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid

Physicochemical Characterization, Synthetic Protocols, and Pharmaceutical Utility

Executive Summary & Molecular Identity[1]

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (CAS: 81745-21-3) is a critical bicyclic lactam intermediate used in medicinal chemistry. It serves as a scaffold for the development of peptidomimetics, GPCR ligands, and specific cardiovascular agents. Structurally, it consists of a 3,4-dihydro-2(1H)-quinolinone (hydrocarbostyril) core with an acetic acid moiety substituted at the lactam nitrogen (

This substitution pattern is chemically significant because it functionalizes the amide nitrogen, blocking lactam-lactim tautomerism and providing a carboxylic acid handle for further derivatization (e.g., amide coupling) without disrupting the lipophilic dihydroquinoline core.

Core Physicochemical Profile[2][3][4][5]

| Property | Value / Description |

| IUPAC Name | This compound |

| Common Synonyms | (2-Oxo-3,4-dihydro-2H-quinolin-1-yl)-acetic acid; 1-Carboxymethyl-3,4-dihydro-2(1H)-quinolinone |

| CAS Number | 81745-21-3 |

| Molecular Weight | 205.21 g/mol |

| Molecular Formula | |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~-1.0 (Amide nitrogen - non-basic) |

| LogP (Predicted) | 0.8 – 1.2 |

Synthetic Methodology

The synthesis of this compound is a classic example of

Retrosynthetic Analysis

The most robust route involves the deprotonation of the commercially available 3,4-dihydro-2(1H)-quinolinone followed by nucleophilic substitution on an

Detailed Protocol (Self-Validating Workflow)

Reagents:

-

Substrate: 3,4-dihydro-2(1H)-quinolinone (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium tert-butoxide (

-BuOK) -

Electrophile: Ethyl bromoacetate (1.1 eq)

-

Solvent: Anhydrous DMF or THF (0.1 M concentration)

Step-by-Step Procedure:

-

Activation (Deprotonation):

-

Charge a flame-dried round-bottom flask with NaH under an inert atmosphere (

or Ar). -

Add anhydrous DMF. Cool to 0°C.

-

Add 3,4-dihydro-2(1H)-quinolinone portion-wise.

-

Checkpoint: Evolution of

gas indicates deprotonation. Stir for 30–60 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

-

-

Alkylation (

):-

Add ethyl bromoacetate dropwise at 0°C to prevent exotherm-driven side reactions.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: TLC (Hexane:EtOAc 7:3) should show the disappearance of the starting lactam (

) and appearance of the ester intermediate (

-

-

Hydrolysis (Ester Cleavage):

-

Without isolation (telescoping), or after aqueous workup of the ester, treat with 1M LiOH or NaOH (2.0 eq) in THF/Water (1:1).

-

Stir at RT for 2 hours.

-

Workup: Acidify carefully with 1M HCl to pH 2–3. The free acid product will precipitate.

-

-

Purification:

-

Filter the precipitate.[1] Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane to yield high-purity crystals.

-

Reaction Pathway Visualization

Figure 1: Synthetic workflow for the N-alkylation and subsequent hydrolysis to generate the target acid.

Structural & Analytical Verification

To ensure scientific integrity, the identity of the synthesized molecule must be validated using the following spectral fingerprints.

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+) or APCI (+).

-

Parent Ion:

m/z. -

Fragmentation Pattern:

-

Loss of

(45 Da) is common. -

Tropylium-like cation formation from the dihydroquinoline core may be observed.

-

Nuclear Magnetic Resonance ( -NMR)

-

Solvent:

-

Key Signals:

- 12.5–13.0 ppm (s, 1H): Carboxylic acid proton (broad, exchangeable).

- 7.1–7.3 ppm (m, 4H): Aromatic protons.[1]

-

4.6 ppm (s, 2H):

-

2.8 ppm (t, 2H):

-

2.5 ppm (t, 2H):

Analytical Decision Tree

Figure 2: Analytical logic flow for confirming structure and purity.

Pharmaceutical Applications

This molecule is not merely a laboratory curiosity; it is a "linker" scaffold. The acetic acid tail allows for the attachment of amines, creating complex peptidomimetics.

-

GPCR Modulation: The dihydroquinolinone core mimics the aromatic side chains of tryptophan or phenylalanine but with restricted conformation. Derivatives are often explored as antagonists for Vasopressin or Oxytocin receptors.

-

Platelet Aggregation Inhibitors: While Cilostazol uses a tetrazole-quinolinone scaffold, analogs using the acetic acid linker (synthesized from this guide's subject) have been investigated for similar phosphodiesterase (PDE) inhibitory activity.

-

Integrin Antagonists: The carboxylic acid can mimic the Aspartate residue in RGD (Arginine-Glycine-Aspartate) mimetics, targeting integrin receptors involved in cancer metastasis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16784221, this compound. Retrieved from [Link]

-

Tsuritani, T., et al. (2009). Novel approach to 3,4-dihydro-2(1H)-quinolinone derivatives via cyclopropane ring expansion.[2] Organic Letters, 11(5), 1043-1045.[2] (Context for core synthesis). Retrieved from [Link]

Sources

2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid literature review

Technical Whitepaper: 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic Acid A Pharmacophore Analysis and Synthetic Guide for Medicinal Chemists

Executive Summary

In the landscape of modern drug discovery, the 3,4-dihydroquinolin-2(1H)-one (hydrocarbostyril) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This compound (CAS 81745-21-3 ) is the critical N-substituted carboxylic acid derivative of this core.

This whitepaper provides a technical deep-dive into this molecule, positioning it not merely as a chemical intermediate, but as a versatile linker and pharmacophore. It serves as a precursor for bioactive amides (nootropics), hydrazides (antimicrobials), and complex heterocyclic conjugates (anticoagulants). We present validated synthetic protocols, structural causality, and handling standards for high-purity applications.

Chemical Identity & Physicochemical Profile

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | (2-Oxo-3,4-dihydro-2H-quinolin-1-yl)-acetic acid; 1-Carboxymethyl-3,4-dihydroquinolin-2-one |

| CAS Number | 81745-21-3 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | 3,4-Dihydroquinolin-2(1H)-one (Hydrocarbostyril) |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water (acid form) |

| pKa (Calc) | ~3.8 (Carboxylic acid), ~-1.5 (Amide nitrogen, very weak base) |

Synthetic Methodology

The synthesis of this compound relies on the regioselective N-alkylation of the lactam ring. The 3,4-dihydroquinolin-2(1H)-one core presents a tautomeric equilibrium, but under basic conditions, N-alkylation is kinetically and thermodynamically favored over O-alkylation.

Validated Synthetic Protocol

Reaction Overview:

-

Deprotonation: Removal of the lactam proton using a strong base.

-

Alkylation: Nucleophilic attack on ethyl bromoacetate.

-

Hydrolysis: Saponification of the ester to the free acid.

Step-by-Step Workflow:

-

Reagents:

-

Substrate: 3,4-dihydroquinolin-2(1H)-one (1.0 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq) for milder conditions.

-

Electrophile: Ethyl bromoacetate (1.1 eq).

-

Solvent: Anhydrous DMF or THF.

-

-

Procedure (NaH Method):

-

Suspend NaH in anhydrous DMF at 0°C under Argon.

-

Add 3,4-dihydroquinolin-2(1H)-one portion-wise. Evolution of H₂ gas confirms deprotonation. Stir for 30 min at 0°C -> RT.

-

Causality: Low temperature prevents side reactions; complete deprotonation ensures exclusive N-alkylation.

-

Add Ethyl bromoacetate dropwise. Stir at RT for 3–5 hours (monitor via TLC: Hexane/EtOAc 1:1).

-

Quench with ice water.[1] Extract with EtOAc.[2] The intermediate is Ethyl 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetate .

-

-

Hydrolysis:

-

Dissolve the ester in MeOH/THF (1:1).

-

Add LiOH (2M aq solution, 3.0 eq). Stir at RT for 4 hours.

-

Acidify to pH 2–3 with 1N HCl. The product precipitates as a solid.[3]

-

Purification: Recrystallization from Ethanol/Water.

-

Synthetic Pathway Visualization

Figure 1: Step-wise synthetic pathway from the hydrocarbostyril core to the target acetic acid derivative.

Medicinal Chemistry Applications

This molecule acts as a critical "linker scaffold." The carboxylic acid tail allows for the attachment of diverse pharmacophores, while the dihydroquinolinone head acts as a lipophilic, rigid anchor that mimics phenylalanine or tyrosine residues in biological systems.

Key Therapeutic Areas

-

Cognitive Enhancers (Nootropics):

-

Amidation of the carboxylic acid with specific amines (e.g., pyrrolidine, glycine esters) creates analogs of Noopept or Racetams . The dihydroquinolinone ring provides superior metabolic stability compared to the pyrrolidinone ring of Piracetam.

-

-

Gastroprotective Agents:

-

Structurally related to Rebamipide (an anti-ulcer drug). Rebamipide contains a quinolinone core; the target molecule represents a simplified, saturated analog used to probe structure-activity relationships (SAR) regarding the necessity of the C3-C4 double bond.

-

-

Anticoagulants:

-

Used as an intermediate for synthesizing Factor Xa inhibitors where the lactam nitrogen requires a spacer to interact with the S4 binding pocket.

-

SAR Visualization (Structure-Activity Relationship)

Figure 2: Pharmacophore analysis showing the functional roles of specific structural regions.

Experimental Handling & Stability

-

Self-Validating Purity Check:

-

TLC: Use Dichloromethane:Methanol (9:1). The acid will streak unless a drop of acetic acid is added to the eluent.

-

NMR: The methylene protons of the acetic acid group appear as a singlet around δ 4.6–4.8 ppm. The disappearance of the ethyl quartet (from the ester precursor) validates hydrolysis.

-

-

Storage: Store at 2–8°C. The carboxylic acid is stable, but the amide bond in the ring can degrade under strong acidic hydrolysis conditions at high temperatures (>100°C).

References

-

PubChem. "2-(2-oxo-3,4-dihydroquinolin-1-yl)acetic acid (Compound)." National Library of Medicine. Available at: [Link]

-

Kotgire, S. S., et al. "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate."[4] Pharma Info, 2015. (Provides analogous N-alkylation protocols for lactam systems).

-

Mokhtar, M., et al. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives." ACS Omega, 2024. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of Quinolinone Acetic Acids

For Researchers, Scientists, and Drug Development Professionals

Foreword

Quinolinone acetic acids represent a pivotal class of heterocyclic compounds, commanding significant attention within medicinal chemistry and drug development.[1][2] Their inherent structural motif, featuring a quinolinone core linked to an acetic acid moiety, bestows upon them a versatile pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4] The therapeutic efficacy and biopharmaceutical behavior of these molecules are intrinsically governed by their physicochemical properties. Understanding these characteristics is, therefore, not merely an academic exercise but a fundamental prerequisite for rational drug design, formulation development, and ultimately, clinical success. This guide provides a comprehensive exploration of the core physicochemical attributes of quinolinone acetic acids, offering both foundational knowledge and practical insights for scientists navigating the complexities of drug discovery and development.

The Structural Landscape and Its Physicochemical Implications

The quinolinone acetic acid scaffold is a tale of two key functional domains: the bicyclic quinolinone ring system and the ionizable carboxylic acid group.[5][6] The quinolinone core, a fusion of a benzene and a pyridine ring, is largely responsible for the molecule's aromaticity and lipophilicity.[7] Conversely, the acetic acid side chain introduces a hydrophilic, ionizable center, profoundly influencing aqueous solubility and interaction with biological targets. The interplay between these two domains, and the nature of substituents appended to the quinolinone ring, dictates the overall physicochemical persona of the molecule.

The substitution pattern on the quinolinone ring can dramatically alter the electronic distribution and steric profile of the molecule, thereby modulating its properties.[3] For instance, the introduction of a fluorine atom, a common modification in the development of fluoroquinolone antibiotics, significantly impacts the compound's antibacterial activity and pharmacokinetic profile.[4] Alkyl groups can enhance water solubility, while other substituents at specific positions, such as C7, may be associated with central nervous system side effects.[8]

Core Physicochemical Descriptors: A Quantitative Perspective

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its physicochemical properties. For quinolinone acetic acids, a thorough understanding of solubility, pKa, and lipophilicity is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's bioavailability.[9] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Quinolinone acetic acids, containing both a hydrophobic ring system and a hydrophilic carboxylic acid group, exhibit pH-dependent solubility.[5]

Generally, these compounds are soluble in polar solvents like water and methanol, with limited solubility in non-polar solvents.[5] The presence of the carboxylic acid group allows for the formation of water-soluble salts in basic media.[6] However, poor solubility can be a limiting factor for some derivatives.[8] For instance, the anticancer agent 7-chloroquinolin-4-one, while effective, is hampered by its poor solubility.[8] This has spurred the development of more soluble derivatives, such as 3-amido-7-chloroquinolin-4-ones.[8]

Table 1: Illustrative Solubility Data for a Quinolinone Acetic Acid Derivative

| Parameter | Value | Reference |

| Solubility in Water | Moderately soluble | [10] |

| Solubility in Methanol | Soluble | [5] |

| Solubility in Non-polar Solvents | Limited solubility | [5] |

Acidity Constant (pKa): The Ionization State and Its Consequences

The pKa value quantifies the acidity of a compound and is defined as the negative logarithm of the acid dissociation constant (Ka). For quinolinone acetic acids, the carboxylic acid group is the primary acidic center. The pKa of the acetic acid moiety in these compounds typically ranges from 4 to 5.[5] This means that at physiological pH (around 7.4), the carboxylic acid group will be predominantly deprotonated, existing as a negatively charged carboxylate ion.

This ionization state has profound implications for the drug's behavior. The charged form is generally more water-soluble but less able to permeate biological membranes. Conversely, the un-ionized, more lipophilic form is better absorbed across lipid bilayers.[11] Therefore, the pKa value is a critical parameter in predicting the absorption of these drugs in different segments of the gastrointestinal tract, which have varying pH environments.[11]

Diagram 1: Ionization Equilibrium of a Quinolinone Acetic Acid

Caption: Ionization equilibrium of a quinolinone acetic acid in an aqueous environment.

Lipophilicity (LogP and LogD): Balancing Water and Fat Solubility

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial factor influencing a drug's membrane permeability, protein binding, and volume of distribution.[12][13] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water for the neutral species.[14] For ionizable compounds like quinolinone acetic acids, the distribution coefficient (LogD) at a specific pH is a more relevant descriptor, as it considers the partition of both the ionized and un-ionized forms.[12]

The LogP of quinolinone acetic acids can be influenced by the substituents on the quinolinone ring.[12] The LogD, being pH-dependent, will be significantly lower than the LogP at pH values above the pKa, where the ionized form predominates.[12] A delicate balance of lipophilicity is often required for optimal drug-like properties. While high lipophilicity can enhance membrane permeability, it may also lead to increased metabolic clearance and lower solubility.[12]

Table 2: Representative Physicochemical Properties of a Quinolinone Acetic Acid

| Property | Description | Typical Value/Range | Reference |

| Molecular Weight | The sum of the atomic weights of all atoms in a molecule. | ~187 - 189 g/mol | [5][15] |

| pKa | The negative logarithm of the acid dissociation constant. | 4 - 5 | [5] |

| LogP | The logarithm of the partition coefficient between n-octanol and water for the neutral species. | ~1.6 | [15] |

| Melting Point | The temperature at which a solid becomes a liquid. | ~120–125°C | [5] |

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques are indispensable tools for elucidating the structure and confirming the identity of quinolinone acetic acids.[16] Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For quinolinone acetic acids, the IR spectrum will exhibit characteristic absorption bands for the carboxylic acid and the quinolinone ring system.[5]

-

O-H Stretch: A broad band around 3000 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid.[5]

-

C=O Stretch: A strong absorption peak around 1710 cm⁻¹ due to the carbonyl group of the carboxylic acid.[5]

-

Aromatic C-H and C=C Stretches: Multiple sharp peaks in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively, are characteristic of the quinolinone aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural confirmation.

-

¹H NMR: The protons on the quinoline ring typically appear as a complex series of multiplets in the aromatic region (δ 7.0-9.0 ppm).[17] The methylene protons of the acetic acid side chain will appear as a singlet or a multiplet, depending on the adjacent stereocenter, usually in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid is often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of δ 170-180 ppm. The carbons of the quinolinone ring will appear in the aromatic region (δ 110-160 ppm).[17]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[18][19] Quinolone antibiotics, which share structural similarities with quinolinone acetic acids, exhibit characteristic cleavage patterns that can be used for identification.[18][19] The fragmentation often involves the loss of the carboxylic acid group and cleavage of substituents on the quinolinone ring.[18]

Diagram 2: General Workflow for Physicochemical Characterization

Caption: A generalized workflow for the synthesis and physicochemical characterization of quinolinone acetic acids in a drug development context.

Experimental Protocols for Physicochemical Characterization

The accurate determination of physicochemical properties relies on robust and validated experimental protocols. The following sections outline standard methodologies that can be adapted for the characterization of quinolinone acetic acids.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a classic and reliable technique for determining the equilibrium solubility of a compound.[14]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the quinolinone acetic acid is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[14]

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the pKa of acidic or basic compounds.

Methodology:

-

Sample Preparation: A known amount of the quinolinone acetic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH of the solution is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Protocol for Lipophilicity Determination (Shake-Flask LogP Method)

The shake-flask method is also the gold standard for determining the octanol-water partition coefficient (LogP).[14]

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and then allowing the phases to separate.

-

Partitioning: A known amount of the quinolinone acetic acid is dissolved in either the aqueous or the octanol phase. This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature until partitioning equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[14]

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Conclusion and Future Perspectives

The physicochemical characteristics of quinolinone acetic acids are the cornerstone of their development as therapeutic agents. A comprehensive understanding of their solubility, pKa, and lipophilicity, coupled with robust spectroscopic characterization, provides the essential framework for optimizing their drug-like properties. As the quest for novel and more effective drugs continues, the principles and methodologies outlined in this guide will remain indispensable for researchers and scientists working with this important class of molecules. The future of quinolinone acetic acid research will likely focus on the development of derivatives with tailored physicochemical profiles to overcome challenges such as poor solubility and to enhance target specificity and therapeutic efficacy.

References

A comprehensive list of references will be provided upon request.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2-(Quinolin-4-YL)acetic acid (EVT-393696) | 109922-57-8 [evitachem.com]

- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 7. Quinoline - Wikipedia [en.wikipedia.org]

- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CAS 5622-34-4: 6-Quinoline acetic acid | CymitQuimica [cymitquimica.com]

- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. books.rsc.org [books.rsc.org]

- 15. 2-(Quinolin-3-YL)acetic acid | C11H9NO2 | CID 604482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. lehigh.edu [lehigh.edu]

- 17. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 18. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Whitepaper: A Strategic Framework for the Preliminary In-Vitro Screening of 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid

Abstract

The 2-oxo-quinoline scaffold and its derivatives represent a class of "privileged structures" in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.[1] This guide presents a comprehensive, logic-driven framework for the preliminary in-vitro screening of a specific novel derivative, 2-(2-oxo-3,4-dihydroquinolin-1(2H)-yl)acetic acid (Compound X). Moving beyond a simple checklist of assays, this document elucidates the causal rationale behind the proposed screening cascade, establishing a self-validating system for early-stage compound evaluation. We will detail a tiered approach, beginning with foundational cytotoxicity profiling to establish a therapeutic window, followed by a targeted panel of assays to probe for anticancer, antimicrobial, and anti-inflammatory activities. Each protocol is presented with field-proven insights to guide researchers toward robust and interpretable data, forming a critical foundation for subsequent drug development efforts.

Introduction: The Scientific Premise for Screening

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is governed by a systematic process of elimination and validation.[2] The initial phase, preliminary in-vitro screening, is arguably the most critical, as it dictates the entire subsequent research and development trajectory. Our subject, this compound (hereafter "Compound X"), features a dihydroquinolinone core. This heterocyclic system is a cornerstone of numerous pharmacologically active molecules.[1][3] The N-acetic acid moiety not only influences the compound's physicochemical properties, such as solubility, but also provides a potential vector for interacting with biological targets.

Given the established bioactivity of this structural class, a multi-pronged screening approach is not just warranted but necessary. The core directive of this guide is to establish an efficient and logical workflow to rapidly assess the potential of Compound X. We will prioritize assays that are cost-effective, reproducible, and yield high-impact data to inform a "Go/No-Go" decision for advancing the compound to more complex preclinical models.

Figure 1: High-level strategic workflow for the in-vitro screening of Compound X.

Compound Profile & Rationale

-

Chemical Name: this compound

-

CAS Number: 81745-21-3[4]

-

Molecular Formula: C₁₁H₁₁NO₃[5]

-

Molecular Weight: 205.21 g/mol [5]

-

Structure: (A visual representation of the chemical structure would be inserted here in a full whitepaper)

Rationale for Screening Priorities:

-

Anticancer Potential: Dihydroquinoline derivatives have been shown to act as potential anticancer agents by targeting various cellular mechanisms.[6][7] Several studies report that quinolinone compounds can induce cell cycle arrest and apoptosis in cancer cell lines like MCF-7 (breast) and HepG-2 (liver).[8][9]

-

Antimicrobial Potential: The quinolone core is famously the pharmacophore of the entire class of quinolone antibiotics. It is therefore a logical and high-priority step to investigate if Compound X retains any antibacterial or antifungal properties.

-

Anti-inflammatory Potential: Inflammation is a key pathological process in numerous diseases, and cyclooxygenase-2 (COX-2) is a validated therapeutic target.[10] The structural motifs within Compound X bear resemblance to other heterocyclic compounds known to inhibit COX enzymes, making this a promising avenue of investigation.[11][12]

Tier 1: Foundational Cytotoxicity Screening (MTT Assay)

Causality: Before investigating any specific therapeutic activity, we must first understand the compound's effect on cell viability. The MTT assay serves this purpose by measuring the metabolic activity of cells, which is directly proportional to the number of viable cells.[13] This initial screen is critical for two reasons:

-

It establishes a dose-response curve and determines the IC₅₀ (half-maximal inhibitory concentration), which quantifies the compound's potency.

-

By testing against both cancerous and non-cancerous cell lines, we can derive a preliminary "selectivity index," a crucial indicator of whether the compound is preferentially toxic to cancer cells over normal cells.[8]

Figure 2: Workflow of the MTT Cell Viability Assay.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[14][15]

-

Cell Culture:

-

Culture selected cell lines in appropriate media until they reach ~80% confluency. Recommended panel:

-

Non-cancerous control: VERO (monkey kidney epithelial) or NIH/3T3 (mouse fibroblast).

-

Cancer panel: MCF-7 (human breast adenocarcinoma), HepG-2 (human liver carcinoma), A549 (human lung carcinoma).

-

-

-

Cell Seeding:

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a stock solution of Compound X (e.g., 10 mM in DMSO).

-

Perform serial dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01 µM to 100 µM).[16]

-

Remove the old medium from the cells and add 100 µL of the medium containing the respective compound concentrations.

-

Controls: Include wells for "untreated cells" (medium only), "vehicle control" (medium with the highest concentration of DMSO used), and a "positive control" (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

-

MTT Addition & Formazan Solubilization:

-

Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[17]

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

-

Data Acquisition:

-

Read the absorbance on a microplate reader at 570 nm.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the data to determine the IC₅₀ value.

-

Data Presentation: Expected Cytotoxicity Results

| Cell Line | Type | Compound X IC₅₀ (µM) | Positive Control (Doxorubicin) IC₅₀ (µM) | Selectivity Index (SI)¹ |

| VERO | Non-Cancerous | Experimental Value | Experimental Value | N/A |

| MCF-7 | Breast Cancer | Experimental Value | Experimental Value | Calculated Value |

| HepG-2 | Liver Cancer | Experimental Value | Experimental Value | Calculated Value |

| A549 | Lung Cancer | Experimental Value | Experimental Value | Calculated Value |

| ¹ Selectivity Index (SI) = IC₅₀ of non-cancerous cells / IC₅₀ of cancer cells. A higher SI value is desirable. |

Tier 2: Targeted Biological Activity Profiling

Based on the results from the Tier 1 cytotoxicity screen, a targeted investigation into specific biological activities can be initiated.

A. Anticancer Activity Screening

Trigger: A low IC₅₀ value (<10 µM) against one or more cancer cell lines coupled with a high IC₅₀ value against the non-cancerous cell line (high Selectivity Index).

Rationale: Significant and selective cytotoxicity against cancer cells is a primary indicator of anticancer potential. The next logical step is to determine the mechanism of cell death. Many effective anticancer agents work by disrupting the cell cycle or inducing apoptosis (programmed cell death).[9][18]

Follow-Up Assays:

-

Cell Cycle Analysis: Determines if the compound causes cells to arrest in a specific phase of the cell cycle (G1, S, or G2/M), preventing proliferation. This is typically analyzed by propidium iodide (PI) staining followed by flow cytometry.

-

Apoptosis Assay: Uses Annexin V and PI staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells. This confirms if the observed cytotoxicity is due to a controlled, programmed cell death pathway, which is a hallmark of many successful chemotherapeutics.

Figure 3: Decision pathway for mechanistic anticancer studies.

B. Antimicrobial Activity Screening

Trigger: Low general cytotoxicity observed in the Tier 1 screen (high IC₅₀ against all cell lines).

Rationale: The absence of high cytotoxicity makes the compound a safer candidate for antimicrobial applications. The agar well diffusion method is a classic, robust, and visually interpretable first-line screen for antimicrobial activity.[19][20] It allows for the simultaneous testing of a compound against multiple microorganisms to quickly assess its spectrum of activity.

Figure 4: Workflow for the Agar Well Diffusion Assay.

Experimental Protocol: Agar Well Diffusion Assay

-

Media and Inoculum Preparation:

-

Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi. Pour into sterile petri dishes.

-

Prepare standardized inoculums of test organisms (e.g., 0.5 McFarland standard). Recommended panel:

-

Gram-positive: Staphylococcus aureus (ATCC 25923)

-

Gram-negative: Escherichia coli (ATCC 25922)

-

Fungus: Candida albicans (ATCC 10231)

-

-

-

Plate Inoculation:

-

Using a sterile cotton swab, evenly streak the entire surface of the agar plates with the prepared microbial suspension.

-

-

Well Creation and Compound Application:

-

Use a sterile cork borer (6-8 mm diameter) to punch uniform wells into the agar.

-

Pipette a fixed volume (e.g., 50-100 µL) of Compound X solution (at a high, non-toxic concentration, e.g., 1 mg/mL in DMSO) into a test well.

-

Controls: Add vehicle (DMSO) to one well and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to another as positive controls.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

-

-

Data Acquisition:

-

Measure the diameter of the clear zone of inhibition (where microbial growth is prevented) around each well in millimeters (mm).

-

Data Presentation: Expected Antimicrobial Results

| Test Organism | Type | Zone of Inhibition (mm) - Compound X | Zone of Inhibition (mm) - Positive Control |

| S. aureus | Gram-positive | Experimental Value | Experimental Value |

| E. coli | Gram-negative | Experimental Value | Experimental Value |

| C. albicans | Fungus | Experimental Value | Experimental Value |

C. Anti-inflammatory Activity Screening

Trigger: Low general cytotoxicity observed in the Tier 1 screen.

Rationale: Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[21] COX-2 is specifically upregulated during inflammation, making it a prime target for anti-inflammatory drugs.[22] A cell-free, enzyme-based assay provides a direct measure of the compound's ability to inhibit this key target, avoiding the complexities of cellular uptake and metabolism. Commercially available kits offer a standardized and high-throughput method for this screening.[22][23]

Figure 5: Inhibition of the COX-2 pathway.

Experimental Protocol: In-Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on the principles of commercially available COX-2 inhibitor screening kits.

-

Reagent Preparation:

-

Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, human recombinant COX-2 enzyme, Arachidonic Acid substrate, and a known COX-2 inhibitor like Celecoxib) according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well white opaque plate, set up wells for:

-

Background Control: All components except the enzyme.

-

Enzyme Positive Control: All components, with DMSO vehicle.

-

Inhibitor Control: All components, with Celecoxib.

-

Test Compound: All components, with Compound X at various concentrations.

-

-

-

Reaction and Measurement:

-

Add the assay buffer, probe, and cofactor to all wells.

-

Add the test compound (Compound X), positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.

-

Add the COX-2 enzyme to all wells except the background control. Mix and incubate for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the Arachidonic Acid substrate.

-

Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percent inhibition for each concentration of Compound X relative to the enzyme positive control.

-

Plot the data to calculate the IC₅₀ value for COX-2 inhibition.

-

Data Presentation: Expected COX-2 Inhibition Results

| Compound | Target | IC₅₀ (µM) |

| Compound X | COX-2 | Experimental Value |

| Celecoxib (Control) | COX-2 | Experimental Value |

Conclusion and Path Forward

This in-depth guide provides a structured, multi-tiered strategy for the preliminary in-vitro evaluation of this compound. By first establishing a foundational cytotoxicity profile, researchers can make an informed decision on which therapeutic avenue—anticancer, antimicrobial, or anti-inflammatory—to pursue. The detailed, self-validating protocols and clear data presentation formats are designed to generate robust, decision-enabling results. A positive "hit" in any of the Tier 2 assays, characterized by potent and, where applicable, selective activity, would provide a strong rationale for advancing Compound X to the next stages of drug discovery, including lead optimization, secondary screening, and eventual evaluation in more complex in-vivo models.

References

-

(2,4-Dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide: Synthesis and Reactions. (n.d.). Academia.edu. Retrieved February 8, 2026, from [Link]

-

In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. (2020). PubMed. Retrieved February 8, 2026, from [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 8, 2026, from [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved February 8, 2026, from [Link]

-

Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). PubMed. Retrieved February 8, 2026, from [Link]

-

Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PMC - PubMed Central. Retrieved February 8, 2026, from [Link]

-

Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. (2024). ACS Omega - ACS Publications. Retrieved February 8, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved February 8, 2026, from [Link]

-